(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite
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Overview
Description
(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite is a chiral phosphine ligand known for its high enantioselectivity in various chemical reactions. This compound is particularly valuable in asymmetric synthesis, where it helps produce enantiomerically pure products. Its unique structure, featuring a cyclohexyl ring with phenyl and diphenylphosphinite groups, makes it a versatile and efficient catalyst in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1S,2R)-2-Phenylcyclohexyl diphenylphosphinite typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the phosphine ligand.
Substitution: The diphenylphosphinite group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Scientific Research Applications
(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,2R)-2-Phenylcyclohexyl diphenylphosphinite involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, creating a chiral environment that promotes enantioselective transformations. The molecular targets include various transition metals, and the pathways involve the formation of chiral intermediates that lead to enantiomerically enriched products .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclohexyl diphenylphosphinite: The enantiomer of the compound, which has similar properties but opposite stereochemistry.
(1S,2R)-2-(Diphenylphosphino)cyclohexanamine: Another chiral phosphine ligand with a similar structure but different functional groups.
Uniqueness
(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite is unique due to its high enantioselectivity and efficiency in asymmetric synthesis. Its specific stereochemistry allows for the production of enantiomerically pure compounds with high yields, making it a valuable tool in both academic and industrial research.
Properties
CAS No. |
918399-08-3 |
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Molecular Formula |
C24H25OP |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
diphenyl-[(1S,2R)-2-phenylcyclohexyl]oxyphosphane |
InChI |
InChI=1S/C24H25OP/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25-26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,23-24H,10-11,18-19H2/t23-,24+/m1/s1 |
InChI Key |
GZFYRYMWQPAJJO-RPWUZVMVSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C2=CC=CC=C2)OP(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)OP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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